2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate

Chiral Purity Darunavir Synthesis Impurity Control

2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate (CAS 253265-97-3), commonly designated as Darunavir Intermediate 5 or BIS THF HNS Derivative 4, is a chiral, activated carbonate ester. It belongs to the class of pharmaceutical intermediates specifically engineered for the convergent synthesis of the HIV-1 protease inhibitor darunavir.

Molecular Formula C11H13NO7
Molecular Weight 271.22 g/mol
CAS No. 253265-97-3
Cat. No. B023793
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate
CAS253265-97-3
SynonymsCarbonic Acid 2,5-Dioxo-1-pyrrolidinyl [(3R,3aS,6aR)-Hexahydrofuro[2,3-b]_x000B_furan-3-yl] Ester;  1-[[[[(3R,3aS,6aR)-Hexahydrofuro[2,3-b]furan-3-yl]_x000B_oxy]carbonyl]oxy]-2,5-pyrrolidinedione
Molecular FormulaC11H13NO7
Molecular Weight271.22 g/mol
Structural Identifiers
SMILESC1COC2C1C(CO2)OC(=O)ON3C(=O)CCC3=O
InChIInChI=1S/C11H13NO7/c13-8-1-2-9(14)12(8)19-11(15)18-7-5-17-10-6(7)3-4-16-10/h6-7,10H,1-5H2/t6-,7-,10+/m0/s1
InChIKeyVCFNCYVHQSHFRH-MHYGZLNHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

253265-97-3: Bis-THF Succinimidyl Carbonate for Darunavir Intermediate Procurement


2,5-Dioxopyrrolidin-1-yl ((3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl) carbonate (CAS 253265-97-3), commonly designated as Darunavir Intermediate 5 or BIS THF HNS Derivative 4, is a chiral, activated carbonate ester [1]. It belongs to the class of pharmaceutical intermediates specifically engineered for the convergent synthesis of the HIV-1 protease inhibitor darunavir. The compound serves as the electrophilic coupling partner that introduces the signature bis-tetrahydrofuran (bis-THF) moiety onto the sulfonamide scaffold, a step critical for the drug's potency and resistance profile [2].

Why Stereochemistry and Activation Chemistry Make 253265-97-3 Non-Interchangeable


Generic substitution in the procurement of a darunavir intermediate is precluded by two inextricable factors: stereochemistry and activation chemistry. The correct (3R,3aS,6aR) configuration of the bis-THF moiety is essential for the antiviral activity of the final API, as alternative diastereomers such as the (3S,3aS,6aR) or (3R,3aR,6aS) forms lead to inactive or impurity-laden products [1]. While the bis-THF alcohol can be activated by other electrophiles like 4-nitrophenyl chloroformate to yield the corresponding 4-nitrophenyl carbonate, the succinimidyl carbonate (the target compound) exhibits a distinct reactivity profile, leaving group ability, and stability that directly impacts the yield, purity profile, and process mass intensity of the final coupling step. Simply selecting a different activating group or an isomerically impure batch will introduce costly and time-consuming deviations, altering the impurity profile (e.g., generating persistent bisfuranyl impurities) and ultimately risking batch failure in an ANDA or commercial production setting [2].

Procurement-Relevant Quantitative Differentiation: 253265-97-3 vs. Analogs


Enantiomeric and Diastereomeric Purity: The (3R,3aS,6aR) Standard vs. Alternative Isomers

The target compound, when synthesized via an optimized enzymatic kinetic resolution, achieves an exceptional enantiomeric excess (>99.9% ee) and a diastereoisomer ratio of 100.0/0.0 for the critical (3R,3aS,6aR) configuration [1]. This is in stark contrast to BIS THF HNS Derivative 2 (CAS 799241-85-3) and Derivative 3 (CAS 799241-86-4), which are defined by their different stereochemical configurations and are classified as reference standards for impurities rather than as the main coupling intermediate [2]. Procuring the target compound with a certified >99% purity specification, as offered by suppliers adhering to ISO17034 standards, ensures the final API is substantially free of bisfuranyl impurities, a key regulatory requirement [3]. This level of chiral integrity is a direct requirement for ANDA submissions, not a generic feature of the compound class.

Chiral Purity Darunavir Synthesis Impurity Control

Activation for Coupling: Succinimidyl Carbonate vs. 4-Nitrophenyl Carbonate

The target compound's succinimidyl carbonate group offers a superior leaving group for the critical coupling step with 4-amino-N-(2R,3S)(3-amino-2-hydroxy-4-phenylbutyl)-N-isobutyl-benzenesulfonamide in a two-phase water/organic solvent system [1]. The comparative analog, the 4-nitrophenyl carbonate (Darunavir Impurity 31, CAS 192725-55-6), serves primarily as a process impurity and analytical standard, suggesting its reactivity or stability is sub-optimal for the intended coupling [2]. The use of the succinimidyl ester is explicitly claimed in the patent literature as the preferred method for forming the carbamate linkage in darunavir, as it facilitates a cleaner reaction with fewer side-products in a biphasic mixture, enabling direct crystallization of the API [1].

Activated Carbonate Amine Coupling Darunavir Process Chemistry

Yield on Activation: Optimized Procedure Delivers 90% Yield from Bis-THF Alcohol

An optimized synthesis procedure for the target compound, involving the reaction of (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-ol with N,N'-disuccinimidyl carbonate and pyridine in tert-butyl methyl ether, delivers the product with a 90% isolated yield and 97.8% chemical content [1]. This high-yielding, scalable procedure provides a reliable benchmark for procurement specifications. While similar activation of the alcohol with other reagents (e.g., 4-nitrophenyl chloroformate) is known, the 90% yield serves as a target value for quality; a batch failing to meet this purity or yield is a direct indicator of process failure or poor-quality starting material.

Synthetic Yield Carbonate Activation Process Scale-up

Regulatory Standing: A Designated ANDA Reference Standard vs. Generic Intermediates

The target compound is explicitly marketed and documented as a reference standard for Abbreviated New Drug Application (ANDA) development and commercial quality control of darunavir, with traceability to pharmacopeial standards (USP or EP) [1]. This is a critical procurement differentiator: it is not merely an intermediate but a key standard in the regulatory dossier. Generic darunavir intermediates, even if structurally similar, lack this pre-established regulatory context and the associated documentation package. For a generic manufacturer aiming for first-to-file status, this pre-validated status can accelerate method development and regulatory review.

Reference Standard ANDA Submission Darunavir Impurity Profiling

Procurement-Validated Scenarios for 253265-97-3 as a Darunavir Synthesis Intermediate


ANDA Filing for Generic Darunavir: API Synthesis and Impurity Control

For a generic pharmaceutical company preparing an Abbreviated New Drug Application, the procurement of 253265-97-3 with its established regulatory traceability and >99.9% ee purity is non-negotiable. The compound must be used as the activated intermediate in the pivotal biphasic coupling step with the sulfonamide core, as described in US 2015/0203506 [1]. Any deviation, such as using the 4-nitrophenyl carbonate analog, introduces the risk of generating a different impurity profile that will not match the reference listed drug data and could delay ANDA approval [2].

Commercial Scale-up and Process Optimization: Minimizing Bisfuranyl Impurities

During the process R&D and scale-up phase, the diastereoisomeric purity of the bis-THF intermediate is the primary control point for preventing the formation of persistent bisfuranyl impurities, which are difficult to purge in subsequent steps [1]. Procuring a batch that meets the quantitative benchmark of a 100.0/0.0 diastereoisomer ratio, achievable via the enzymatic-acylation protocol, ensures the final crystallization yields a product substantially free of these impurities, thereby improving overall process mass intensity and reducing batch rejection rates [2].

Analytical Methods Validation (AMV) and Quality Control (QC) Reference Standard

As a primary impurity and intermediate standard, 253265-97-3 is critical for developing and validating HPLC or UPLC methods for the detection of bis-THF-related substances in darunavir drug substance and product. A product offering documentation compliant with ISO17034 standards is essential for this application, as its traceability to USP or EP standards directly supports the accuracy and defensibility of the analytical method during cGMP quality release of commercial darunavir batches [1].

Investigating Structure-Activity Relationships (SAR) Around the Bis-THF Binding Pocket

For medicinal chemistry groups exploring next-generation HIV protease inhibitors, procuring a small quantity of the high-purity, correct stereoisomer allows for the direct generation of the parent darunavir molecule as a positive control. This enables a rigorous head-to-head comparison with novel bis-THF analogs that could be synthesized with other activating groups, validating whether different leaving groups or stereochemical configurations enhance or diminish the key hydrogen-bonding interactions within the enzyme's S2' subsite [1].

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